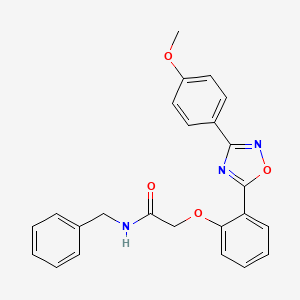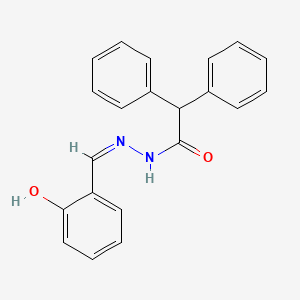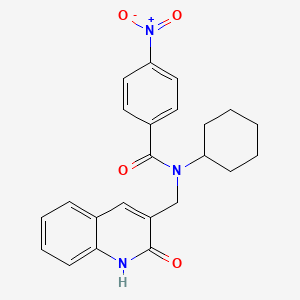
2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is a synthetic quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, making it a promising candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. For example, this compound has been shown to inhibit the activity of protein kinases, which play a critical role in the regulation of cell growth and survival.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound has been found to possess a range of other biochemical and physiological effects. For example, this compound has been shown to exhibit antimicrobial activity against various bacteria and fungi. Additionally, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide is its potential as a lead compound for drug discovery and development. This compound has been found to possess a range of biological activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its relatively low solubility in water, which may pose challenges in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide. One area of research could focus on the development of new derivatives of this compound with improved biological activity and solubility. Another area of research could focus on the elucidation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Additionally, further studies could investigate the potential use of this compound in combination with other drugs or therapies for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide involves a multi-step process that begins with the reaction of 2-nitrobenzoyl chloride with 7-ethoxy-3-hydroxyquinoxaline. This reaction results in the formation of 2-nitrobenzoyl-7-ethoxyquinoxaline, which is then treated with sodium borohydride to reduce the nitro group to an amino group. The resulting compound is then reacted with p-tert-butylbenzoyl chloride to form the tert-butylbenzoyl-protected intermediate. Finally, the protected intermediate is reacted with benzoyl chloride in the presence of a base to yield the desired product, this compound.
Wissenschaftliche Forschungsanwendungen
2-benzoyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-ethoxyquinoxaline 1-oxide has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. In particular, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
(3-benzoyl-6-ethoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O5/c1-5-35-22-15-16-23-25(17-22)31(34)26(27(32)19-9-7-6-8-10-19)24(30-23)18-36-28(33)20-11-13-21(14-12-20)29(2,3)4/h6-17H,5,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNQDAKSTAHROK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C(=[N+]2[O-])C(=O)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


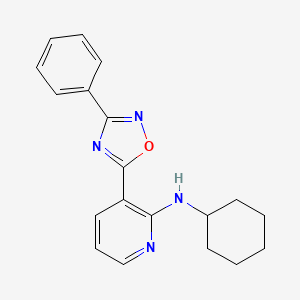

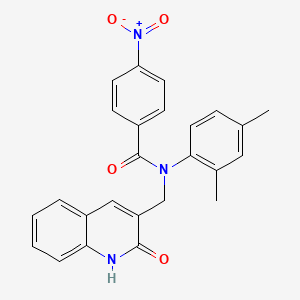

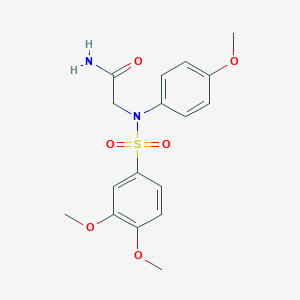
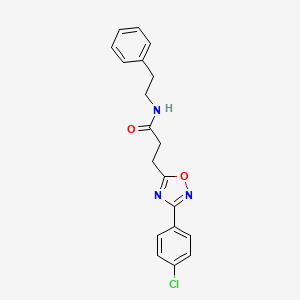
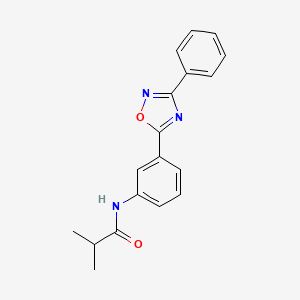
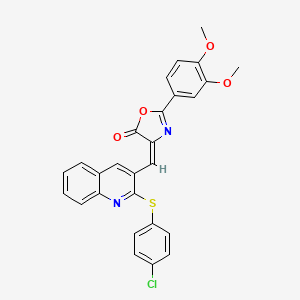
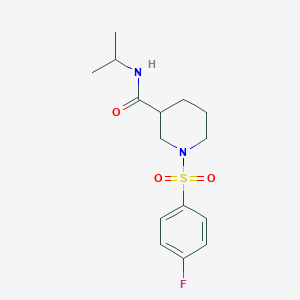
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7700903.png)
